molecular formula C15H10BrNO3 B2678982 (E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate CAS No. 32888-29-2

(E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate

Cat. No.: B2678982
CAS No.: 32888-29-2
M. Wt: 332.153
InChI Key: IPAUOJCZMXREED-DHZHZOJOSA-N
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Description

“(E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate” is a complex organic compound. It contains several functional groups, including a furan ring, a phenyl ring, and a cyanoacrylate group . The compound’s IUPAC name can be determined by identifying the longest carbon chain containing the functional group with the highest priority, changing the ending of the parent alkane/alkene/alkyne to the suffix of the highest priority group, and numbering the chain from the end closest to the highest functional group .


Synthesis Analysis

The synthesis of such compounds often involves base-catalyzed condensation of a mixture of the substituted acetophenones and substituted aldehydes in alcohol . In a related study, furan-derived chalcones and their corresponding ∆2-pyrazoline derivatives were synthesized in moderate to good isolated yields .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis can be performed, supplemented by a Hirshfeld surfaces analysis . This approach can visualize and quantify intermolecular interactions within the crystal structures, offering a detailed representation of the molecule’s shape and properties within its crystalline environment .


Chemical Reactions Analysis

The chemical reactivity properties of the compound can be understood by applying Conceptual DFT (CDFT) to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions . The aromatic character and π–π stacking ability can also be evaluated .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the Molecular Electrostatic Potential (MEP) provides a critical understanding of its electrostatic properties and potential sites of chemical reactivity .

Future Directions

The future directions for the study of “(E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate” could involve further exploration of its structure–reactivity relationship . This could provide valuable insights into the design and development of new materials involving similar systems . Additionally, further studies could focus on its potential applications, such as its use as an antimicrobial agent .

Properties

IUPAC Name

methyl (E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c1-19-15(18)11(9-17)8-13-6-7-14(20-13)10-2-4-12(16)5-3-10/h2-8H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAUOJCZMXREED-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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